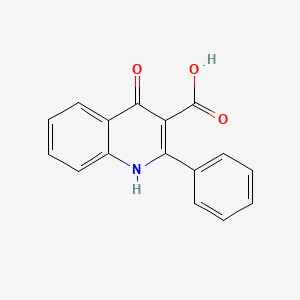

4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid

CAS No.: 13180-35-3

Cat. No.: VC4078509

Molecular Formula: C16H11NO3

Molecular Weight: 265.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13180-35-3 |

|---|---|

| Molecular Formula | C16H11NO3 |

| Molecular Weight | 265.26 g/mol |

| IUPAC Name | 4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C16H11NO3/c18-15-11-8-4-5-9-12(11)17-14(13(15)16(19)20)10-6-2-1-3-7-10/h1-9H,(H,17,18)(H,19,20) |

| Standard InChI Key | QGZKGXFOXVYJQE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a bicyclic quinoline system with three key functional groups:

-

Phenyl substituent at position 2, contributing to hydrophobic interactions.

-

Carboxylic acid at position 3, enabling hydrogen bonding and salt formation.

-

Ketone group at position 4, critical for electronic stabilization and reactivity.

Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid | |

| SMILES | C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)C(=O)O | |

| InChIKey | QGZKGXFOXVYJQE-UHFFFAOYSA-N | |

| PubChem CID | 291847 |

Physicochemical Characteristics

The compound’s solubility and stability are influenced by its ionizable carboxylic acid group () and planar aromatic system. Its logP value (3.31) suggests moderate lipophilicity, favorable for membrane permeability .

Synthesis Methodologies

Alkylation-Hydrolysis Pathway

A common synthesis route involves:

-

Alkylation: Ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate (CAS 13180-36-4) is alkylated using benzyl bromides or alkyl halides in dimethylformamide (DMF) with as a base .

-

Hydrolysis: The ester intermediate is hydrolyzed in 10% NaOH or HCl to yield the carboxylic acid derivative .

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Alkylation | DMF, , 60°C, 12 h | 42–81 | |

| Hydrolysis | 10% NaOH, reflux, 2 h | 92 |

Alternative Approaches

-

Hybridization: Fusion with cinnamic acid derivatives enhances anti-inflammatory activity (e.g., compound 11e in ).

-

Esterification: Ethyl esters serve as precursors for further functionalization .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

-

LOX Inhibition: Derivatives 3h and 3s exhibit IC values of 10 μM against soybean LOX, comparable to the reference compound NDGA .

-

Dual Activity: Hybrid compound 11e combines LOX inhibition (IC = 52 μM) with 97% lipid peroxidation inhibition .

Antiviral Applications

4-Quinoline-3-carboxylic acid derivatives show promise as HIV-1 integrase inhibitors. Ethyl 6-(pyrazolylmethyl)-4-oxoquinoline-3-carboxylate derivatives (e.g., 11a–c) are under evaluation for antiviral efficacy .

DHODH Inhibition

Compound 41 (a 4-quinoline derivative) inhibits dihydroorotate dehydrogenase (DHODH) with an IC of 9.71 nM, demonstrating oral bioavailability () and a half-life of 2.78 hours .

Research Applications and Case Studies

Multi-Target Drug Development

Preclinical Progress

-

Oral Bioavailability: Compound 41’s pharmacokinetic profile supports its advancement to preclinical trials .

-

Structural Insights: Docking studies reveal that 3h and NDGA share a binding site on LOX, validating its mechanism .

Future Directions and Challenges

Optimization Strategies

-

SAR Studies: Modifying the phenyl group’s substituents to enhance binding affinity.

-

Prodrug Design: Masking the carboxylic acid to improve bioavailability.

Clinical Translation

-

Toxicity Profiling: Assessing hepatotoxicity risks associated with chronic use.

-

Combination Therapy: Pairing with checkpoint inhibitors for synergistic anticancer effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume